molecular formula C10H8BrNO3 B1408518 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid CAS No. 1805528-68-0

2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid

Cat. No.: B1408518
CAS No.: 1805528-68-0
M. Wt: 270.08 g/mol
InChI Key: KTYNDCDWQPFYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid is an organic compound with a complex structure that includes a bromine atom, a cyano group, and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid typically involves multi-step organic reactions One common method starts with the bromination of 2-methoxybenzoic acid to introduce the bromine atom at the desired position This is followed by a nitrile formation reaction to introduce the cyano group

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Hydroxyl derivatives of the original compound.

Scientific Research Applications

2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or cellular processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine, cyano, and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromo-5-cyano-2-hydroxyphenyl)acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(3-Bromo-5-cyano-2-methylphenyl)acetic acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid can influence its chemical reactivity and biological activity, making it unique compared to its analogs. This uniqueness can be leveraged in the design of new compounds with desired properties for specific applications.

Properties

IUPAC Name

2-(3-bromo-5-cyano-2-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-15-10-7(4-9(13)14)2-6(5-12)3-8(10)11/h2-3H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYNDCDWQPFYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid
Reactant of Route 2
2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid
Reactant of Route 3
2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid
Reactant of Route 5
2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.